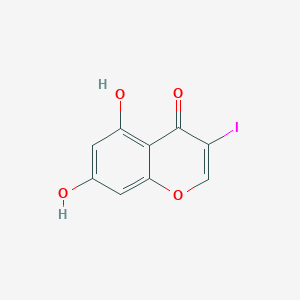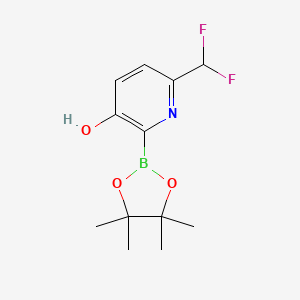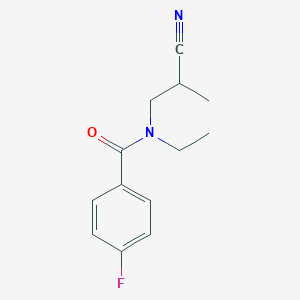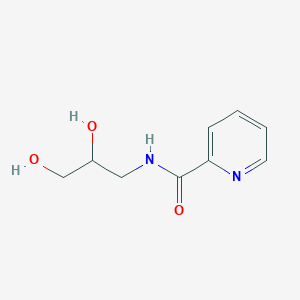
2-(4-bromophenoxy)-N-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenoxy)-N-methoxyacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-methoxyacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenol.
Ether Formation: 4-bromophenol is reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)acetic acid.
Amide Formation: The 2-(4-bromophenoxy)acetic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with methoxyamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Bromophenoxy)-N-methoxyacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(4-azidophenoxy)-N-methoxyacetamide or 2-(4-thiocyanatophenoxy)-N-methoxyacetamide.
Oxidation: Products such as 2-(4-bromophenoxy)-N-methoxyacetic acid.
Reduction: Products such as 2-(4-bromophenoxy)-N-methoxyethylamine.
科学的研究の応用
2-(4-Bromophenoxy)-N-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-methoxyacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenoxy)ethanol
- 2-(4-Bromophenoxy)acetic acid
- 2-(4-Bromophenoxy)acetohydrazide
Uniqueness
2-(4-Bromophenoxy)-N-methoxyacetamide is unique due to the presence of both a bromophenoxy group and a methoxyacetamide moiety. This combination allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and biological studies.
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-methoxyacetamide |
InChI |
InChI=1S/C9H10BrNO3/c1-13-11-9(12)6-14-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
WZHYPWXZYQWSBH-UHFFFAOYSA-N |
正規SMILES |
CONC(=O)COC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


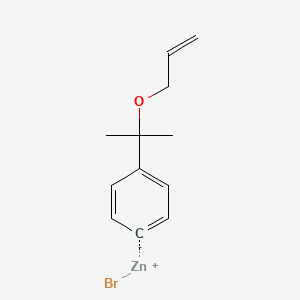
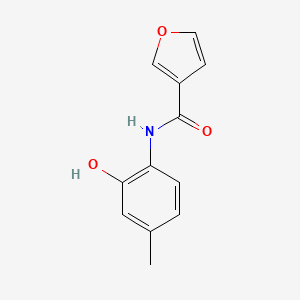



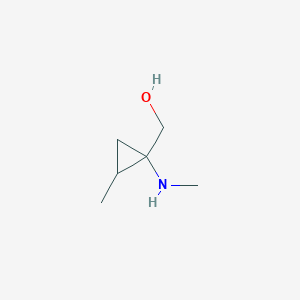

![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

